![molecular formula C15H14ClNO4 B14422931 Methyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate CAS No. 80199-63-9](/img/structure/B14422931.png)
Methyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate is an organic compound that belongs to the carbamate family. This compound is characterized by its unique structure, which includes a carbamate group attached to a phenyl ring substituted with a chloro and a methoxyphenoxy group. It is used in various scientific and industrial applications due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate typically involves the reaction of 3-chloro-4-(2-methoxyphenoxy)aniline with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature and pH control is common in industrial settings to maintain consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Methyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding phenolic compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
Methyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in pharmaceuticals due to its bioactive properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Methyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate involves its interaction with specific molecular targets. The compound exerts its effects by inhibiting certain enzymes, leading to the disruption of metabolic pathways. The carbamate group plays a crucial role in binding to the active site of the enzyme, thereby inhibiting its activity .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate
- Propyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate
- Butyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate
Uniqueness
Methyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate is unique due to its specific substitution pattern and the presence of the methoxyphenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
80199-63-9 |
|---|---|
Fórmula molecular |
C15H14ClNO4 |
Peso molecular |
307.73 g/mol |
Nombre IUPAC |
methyl N-[3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate |
InChI |
InChI=1S/C15H14ClNO4/c1-19-13-5-3-4-6-14(13)21-12-8-7-10(9-11(12)16)17-15(18)20-2/h3-9H,1-2H3,(H,17,18) |
Clave InChI |
NIKZKGCQOICTSI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1OC2=C(C=C(C=C2)NC(=O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



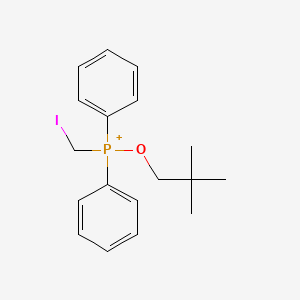
![4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline](/img/structure/B14422871.png)

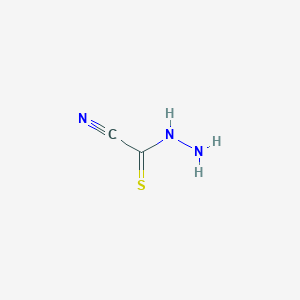

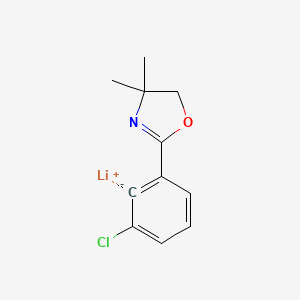

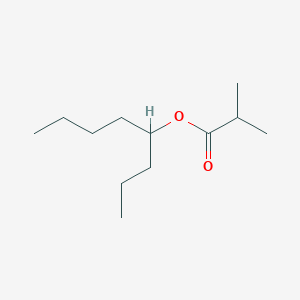
![8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14422906.png)
![N-{[4-(Dimethylamino)phenyl]carbamoyl}-3-phenylpropanamide](/img/structure/B14422918.png)

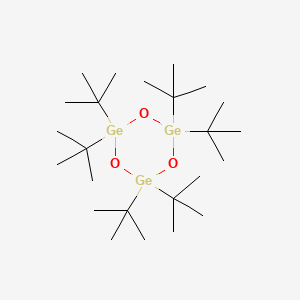
![1-[(2-Nitrophenyl)methyl]-1H-imidazole-4-carbaldehyde](/img/structure/B14422934.png)
